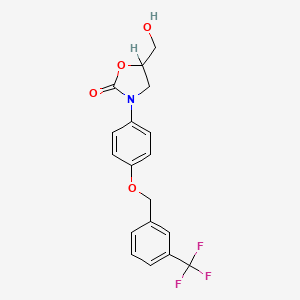![molecular formula C14H20I2 B14501118 4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane) CAS No. 62947-57-3](/img/structure/B14501118.png)
4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) is a compound that belongs to the class of bicyclic molecules. These molecules are characterized by their unique structure, which includes two fused rings. The compound is notable for its two iodine atoms attached to the 4 and 4’ positions of the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) typically involves the iodination of a suitable precursor. One common method is the direct iodination of 1,1’-bi(bicyclo[2.2.1]heptane) using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective iodination at the 4 and 4’ positions.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
科学研究应用
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) exerts its effects depends on its specific application. In chemical reactions, the iodine atoms can act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions.
相似化合物的比较
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) can be compared with other similar compounds, such as:
Norbornane: A simpler bicyclic compound without iodine atoms, used as a reference structure.
Bicyclo[2.2.1]heptane-2,3-dione: A compound with additional functional groups, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-2-methyl: A methylated derivative with altered physical and chemical properties.
The uniqueness of 4,4’-Diiodo-1,1’-bi(bicyclo[22
属性
CAS 编号 |
62947-57-3 |
|---|---|
分子式 |
C14H20I2 |
分子量 |
442.12 g/mol |
IUPAC 名称 |
1-iodo-4-(4-iodo-1-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H20I2/c15-13-5-1-11(9-13,2-6-13)12-3-7-14(16,10-12)8-4-12/h1-10H2 |
InChI 键 |
BUQIIUCWGGZFLE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C2)C34CCC(C3)(CC4)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



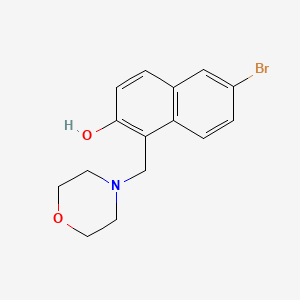
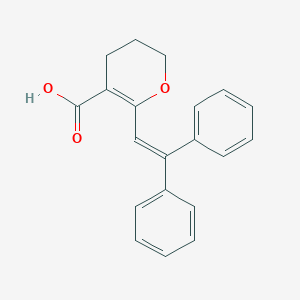
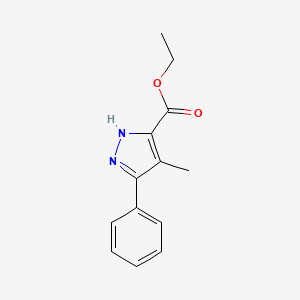
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
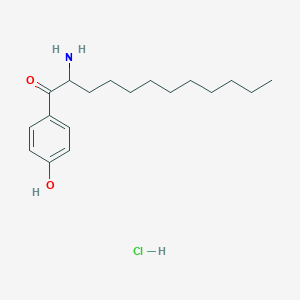
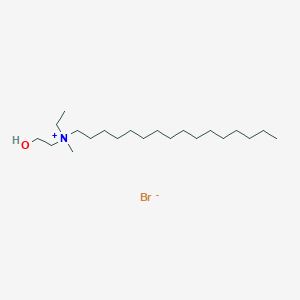
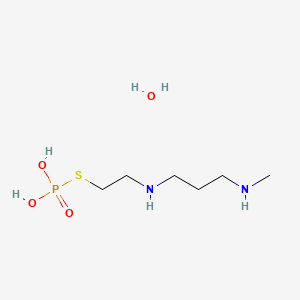
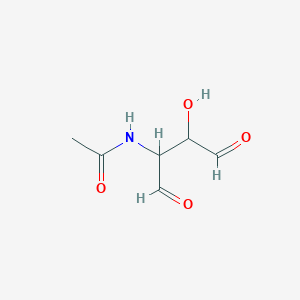
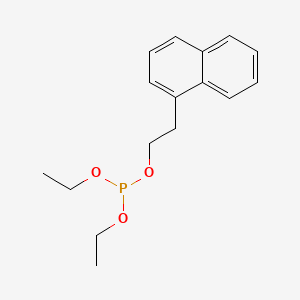
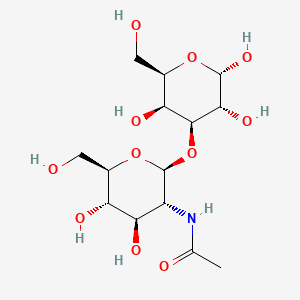
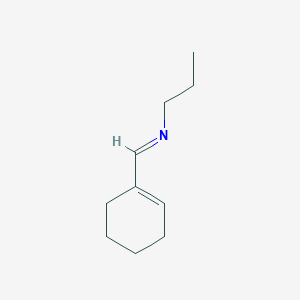
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
